molecular formula C19H21ClN2O3S B2501888 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005293-43-5

4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2501888
CAS RN: 1005293-43-5
M. Wt: 392.9
InChI Key: BOXQDXFNMCNHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities, including anti-HIV and anticancer properties. The presence of the benzenesulfonamide moiety in these compounds is significant as it contributes to their biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the construction of the quinoline core followed by the introduction of various substituents that confer the desired biological activity. In the context of the provided papers, styrylquinoline derivatives were designed and synthesized based on previous structure-activity relationship studies, such as CoMFA analysis . Similarly, a series of 7-chloroquinoline derivatives with the benzenesulfonamide moiety were synthesized starting from 4,7-dichloroquinoline . Although the exact synthesis of 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is not detailed, it likely follows a comparable synthetic route involving the formation of the quinoline core, chlorination, and subsequent functionalization with the benzenesulfonamide group.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The substitution pattern on the quinoline core, such as the position of the chlorine atom and the benzenesulfonamide group, plays a crucial role in determining the biological activity of these compounds. The molecular docking studies mentioned in the papers suggest that these compounds can interact with biological targets such as HIV integrase and phosphoinositide kinase (PI3K) , indicating that their molecular structure is suitable for binding to these enzymes.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of different functional groups. The presence of the chloro group suggests that it can act as a leaving group in nucleophilic substitution reactions, enabling the attachment of other substituents. The benzenesulfonamide group can also participate in reactions, potentially forming hydrogen bonds with biological targets, which is important for their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their biological activity and pharmacokinetic profile. The presence of the benzenesulfonamide group can increase the polarity of the compound, potentially affecting its solubility in water and other solvents. The chloro group can also influence the reactivity of the compound by making the adjacent carbon more susceptible to nucleophilic attack.

Scientific Research Applications

Molecular Interactions and Enzyme Inhibition

This compound and its derivatives have been actively researched for their interactions with human carbonic anhydrases (hCAs), a family of enzymes that play a crucial role in physiological processes such as pH regulation, CO2 transport, and ion exchange. One study focused on the molecular interactions between hCAs and a novel class of benzenesulfonamides, aiming to improve selectivity toward druggable isoforms through the introduction of additional hydrophobic/hydrophilic functionalities. This research highlighted the importance of nonpolar contacts for the class of hCA inhibitors (Bruno et al., 2017).

Antimicrobial and Antitumor Applications

Compounds containing the sulfonamide moiety have been synthesized for their potential antimicrobial properties. For instance, a study synthesized new compounds of quinoline clubbed with sulfonamide to act as antimicrobial agents. These compounds showed high activity against Gram-positive bacteria, suggesting their potential in addressing bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Additionally, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been explored as a new class of antitumor agents. Some of these compounds demonstrated potent in vitro antitumor activity, offering a promising avenue for cancer treatment research (Alqasoumi et al., 2010).

Selective Agonists for Human Receptors

Research into tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has shown significant activity as human beta3 adrenergic receptor agonists. This highlights their potential use in treating metabolic diseases by targeting the beta3 adrenergic receptors (Parmee et al., 2000).

Structural and Theoretical Studies

The structural properties of potent human carbonic anhydrase inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety have been explored through crystallographic analysis. This research provided insights into the interactions of inhibitors with the hCA II and hCA VII catalytic site, contributing to the design of new isoform selective CA inhibitors (Buemi et al., 2019).

Future Directions

The future directions for the research on “4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” could involve further exploration of its potential pharmacological applications. This could include in-depth studies on its synthesis, characterization, and theoretical investigation .

properties

IUPAC Name

4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXQDXFNMCNHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.